

A Comparative Analysis of JJC8-091 and JJC8-088 on Cocaine Self-Administration

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two modafinil-derived dopamine transporter (DAT) inhibitors, **JJC8-091** and JJC8-088, and their distinct effects on cocaine self-administration. The data presented herein, compiled from preclinical studies in rodent and non-human primate models, highlights the contrasting pharmacological profiles of these compounds, with significant implications for the development of therapeutics for cocaine use disorder.

Core Findings: A Tale of Two Inhibitors

JJC8-088 is characterized as a "typical" or "cocaine-like" DAT inhibitor.[1][2][3][4] It demonstrates a high affinity for DAT and, like cocaine, stabilizes the transporter in an outward-facing conformation.[4] In preclinical models, JJC8-088 is readily self-administered, indicating a potential for abuse.[1][4]

In stark contrast, **JJC8-091** is classified as an "atypical" DAT inhibitor.[2][3] While it also binds to DAT, it does so with a different profile that does not support self-administration in rats.[1][3] Critically, **JJC8-091** has shown efficacy in reducing the reinforcing effects of cocaine, suggesting it may have therapeutic potential without the inherent abuse liability of typical DAT inhibitors.[1][2]

Quantitative Data Summary



The following tables summarize the key quantitative findings from comparative studies of **JJC8-091** and JJC8-088.

Table 1: Effects on Cocaine Self-Administration in Rats

Parameter	JJC8-088	JJC8-091	Reference
Effect on Cocaine Infusions (Fixed Ratio Schedule)	Dose-dependent decrease	No significant alteration	[1]
Effect on Cocaine Breakpoint (Progressive Ratio Schedule)	No significant alteration	Dose-dependent decrease	[1]
Self-Administration	Readily self- administered	Not self-administered	[1]

Table 2: Effects on Cocaine Choice in Rhesus Monkeys

(Concurrent Cocaine vs. Food Choice)

Treatment	Effect on Cocaine Choice	Reference
Chronic JJC8-088	Decreased cocaine choice in 2 out of 3 monkeys	[2][5]
Chronic JJC8-091	Modestly reduced cocaine allocation in 1 out of 3 monkeys	[2][5]
JJC8-091 (with alternative reinforcer)	Not reinforcing	[3][6]

Table 3: Pharmacokinetic and Binding Affinity Properties in Rhesus Monkeys



Compound	DAT Affinity (Ki)	Half-life (t½)	Reference
JJC8-088	14.4 ± 9 nM	1.1 hours	[2][5][7][8]
JJC8-091	2730 ± 1270 nM	3.5 hours	[2][5][7][8]

Experimental Protocols

The findings presented in this guide are based on established preclinical models of cocaine self-administration. The following provides a generalized overview of the methodologies employed in these key studies.

Animal Models

- Rats: Male Long-Evans or Sprague-Dawley rats were commonly used.[1][9]
- Non-human Primates: Cocaine-experienced male rhesus monkeys were utilized in choice studies.[2][3]

Surgical Procedures

Animals were surgically implanted with intravenous catheters to allow for the self-administration of drugs. Catheters were typically inserted into the jugular vein and externalized on the back of the animal.

Cocaine Self-Administration Paradigms

- Fixed Ratio (FR) Schedule: In this paradigm, the animal must perform a set number of responses (e.g., lever presses) to receive a single infusion of cocaine.[1] This schedule is used to assess the rate of drug-taking behavior.
- Progressive Ratio (PR) Schedule: The response requirement to receive each subsequent
 infusion of cocaine increases progressively. The "breakpoint" is the highest number of
 responses an animal is willing to make to receive a single infusion, and it serves as a
 measure of the reinforcing efficacy or motivational strength of the drug.[1][10]
- Concurrent Choice Procedure: Animals are given the choice between self-administering cocaine or receiving an alternative reinforcer, such as food, by responding on different



levers. This paradigm is used to assess the relative reinforcing value of cocaine compared to a non-drug alternative.[2][11]

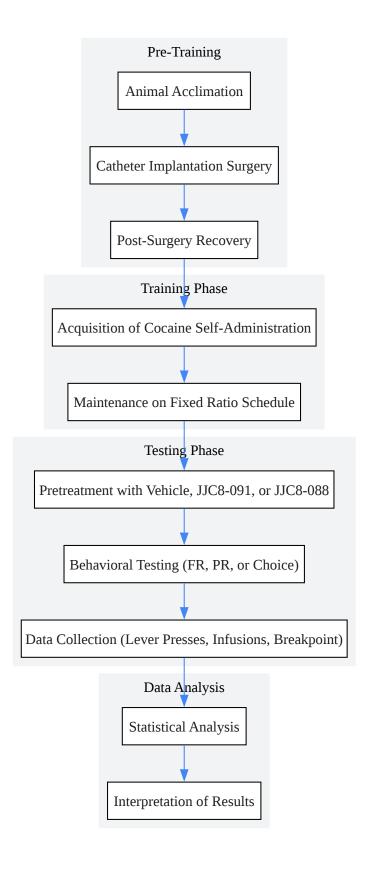
Drug Administration

- Cocaine: Administered intravenously during self-administration sessions.
- **JJC8-091** & JJC8-088: Typically administered via intraperitoneal (i.p.) injection prior to the self-administration session in rat studies,[1] and intravenously (i.v.) in non-human primate studies.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of a cocaine self-administration experiment and the hypothesized mechanism of action of typical vs. atypical DAT inhibitors.

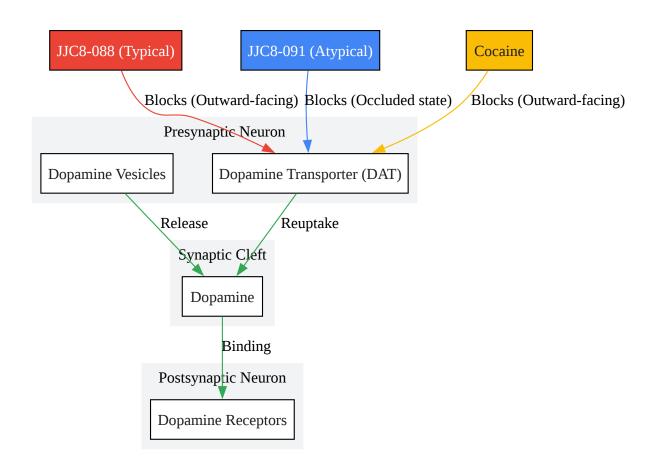




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Figure 1. Generalized workflow for a cocaine self-administration study.





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Figure 2. Hypothesized mechanism of action at the dopamine transporter.

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